Product packaging for 2-(Benzenesulfonyl)-2-bromoacetamide(Cat. No.:CAS No. 58471-84-4)

2-(Benzenesulfonyl)-2-bromoacetamide

Cat. No.: B14614535
CAS No.: 58471-84-4
M. Wt: 278.13 g/mol
InChI Key: NFXDQCQRZSNGHN-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-2-bromoacetamide is a specialized synthetic organic compound that integrates a bromoacetamide moiety with a benzenesulfonyl group, making it a valuable bifunctional reagent for research and development. This structure is characteristic of compounds explored for their potential in medicinal chemistry, particularly in the development of new therapeutic agents . While analytical data for this specific compound is not available in the search results, related benzenesulfonamide derivatives are extensively investigated for their diverse biological activities. These research areas include their use as potent enzyme inhibitors and their applications in the design of compounds with antimicrobial and cytotoxic properties . The bromoacetamide group is a reactive handle that can facilitate further chemical modifications, such as nucleophilic substitutions, enabling researchers to create more complex molecules or to functionalize larger scaffolds. This product is presented as part of a collection of unique chemicals for early discovery research and is provided "AS-IS." Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity. All sales are final. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO3S B14614535 2-(Benzenesulfonyl)-2-bromoacetamide CAS No. 58471-84-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58471-84-4

Molecular Formula

C8H8BrNO3S

Molecular Weight

278.13 g/mol

IUPAC Name

2-(benzenesulfonyl)-2-bromoacetamide

InChI

InChI=1S/C8H8BrNO3S/c9-7(8(10)11)14(12,13)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11)

InChI Key

NFXDQCQRZSNGHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C(=O)N)Br

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2 Benzenesulfonyl 2 Bromoacetamide

Established Synthetic Routes to 2-(Benzenesulfonyl)-2-bromoacetamide

The synthesis of this compound is not extensively detailed in widely available chemical literature, suggesting it is more of a specialized intermediate than a bulk chemical. However, its structure lends itself to logical and established synthetic transformations common in organic chemistry.

Synthesis via Sulfonylation of 2-Bromoacetamide (B1266107)

A primary and highly plausible route to this compound involves the α-sulfonylation of 2-bromoacetamide. This method is predicated on the generation of an enolate or a related carbanionic species from 2-bromoacetamide, which then acts as a nucleophile towards a benzenesulfonyl source.

The mechanism proceeds in two key steps:

Deprotonation: 2-Bromoacetamide possesses an acidic proton on the α-carbon, which is activated by the adjacent electron-withdrawing amide group. Treatment with a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA) or sodium hydride (NaH), at low temperatures can selectively remove this proton to generate the corresponding enolate.

Nucleophilic Attack: The resulting enolate attacks an electrophilic sulfur reagent, typically benzenesulfonyl chloride. The sulfonyl group is highly electrophilic due to the attached oxygen and chlorine atoms. The enolate displaces the chloride ion, forming the new carbon-sulfur bond and yielding the target compound.

StepReactantsReagentsKey Transformation
12-BromoacetamideStrong Base (e.g., LDA)Formation of α-bromo enolate
2α-Bromo enolate, Benzenesulfonyl chloride-Nucleophilic substitution at sulfur

This approach is a standard method for the formation of α-sulfonyl carbonyl compounds and is expected to be an efficient route to the desired product.

Alternative Preparative Methods and Novel Approaches

Alternative strategies for the synthesis of this compound could involve modifying related starting materials. One such theoretical approach could start from 2-(benzenesulfonyl)acetamide (B182974). This precursor could be subjected to α-bromination using a suitable brominating agent like N-Bromosuccinimide (NBS) under radical or ionic conditions. The presence of the activating benzenesulfonyl and amide groups would facilitate the selective bromination at the α-position.

Functionalization of the Halogenated Carbon Center in this compound

The central carbon atom in this compound is exceptionally reactive. It is positioned alpha to two powerful electron-withdrawing groups: the benzenesulfonyl (-SO₂Ph) group and the amide carbonyl (-C(O)NH₂) group. This electronic arrangement, combined with the presence of a good leaving group (bromide), makes the carbon highly electrophilic and susceptible to a variety of transformations.

Nucleophilic Substitution Reactions to Form C-N, C-O, C-S, and C-C Bonds

The primary mode of reactivity for this compound is nucleophilic substitution, likely proceeding through an Sₙ2 mechanism. The electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups stabilizes the transition state of the backside attack, accelerating the reaction rate compared to simple alkyl halides. youtube.com A wide array of nucleophiles can be employed to displace the bromide and forge new carbon-heteroatom and carbon-carbon bonds.

C-N Bond Formation: Nitrogen-based nucleophiles, such as primary and secondary amines, readily react to form α-amino-α-benzenesulfonylacetamides. nih.gov These reactions are fundamental in building blocks for more complex nitrogen-containing molecules.

C-O Bond Formation: Oxygen nucleophiles, particularly alkoxides and phenoxides, can displace the bromide to yield α-alkoxy or α-aryloxy derivatives.

C-S Bond Formation: Given the high nucleophilicity of sulfur compounds, thiols and thiolates are excellent partners for substitution reactions with this compound, leading to the formation of stable thioether linkages. nih.govnih.gov

C-C Bond Formation: Soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds or stabilized carbanions, can be used for α-alkylation, creating new carbon-carbon bonds. youtube.comyoutube.com

The table below summarizes the expected outcomes of these nucleophilic substitution reactions.

Nucleophile TypeExample NucleophileReagentExpected Product Class
NitrogenDiethylamineEt₂NHα-Diethylamino-α-benzenesulfonylacetamide
OxygenSodium methoxideNaOMe2-(Benzenesulfonyl)-2-methoxyacetamide
SulfurSodium thiophenoxideNaSPh2-(Benzenesulfonyl)-2-(phenylthio)acetamide
CarbonSodium diethyl malonateNaCH(CO₂Et)₂Diethyl 2-(1-amino-1-oxo-2-(phenylsulfonyl)ethyl)malonate

Exploring Elimination-Addition Pathways

Standard dehydrohalogenation reactions, which involve the elimination of HBr to form an alkene, are not structurally feasible for this compound. This is because there are no hydrogen atoms on the carbon adjacent (beta) to the bromine-bearing carbon.

Modifications of the Amide Nitrogen and Benzenesulfonyl Moiety

Beyond the reactive C-Br bond, the other functional groups within the molecule offer further sites for chemical modification.

The primary amide group (-NH₂) contains two acidic protons. Under basic conditions, the amide nitrogen can be deprotonated and subsequently functionalized via alkylation or acylation. thieme-connect.com This allows for the introduction of various substituents on the nitrogen atom, altering the steric and electronic properties of the molecule. For instance, reaction with an alkyl halide in the presence of a base like potassium carbonate could yield the corresponding N-alkyl or N,N-dialkyl derivative.

The benzenesulfonyl moiety provides another handle for derivatization. The phenyl ring is strongly deactivated by the electron-withdrawing sulfonyl group, making it less susceptible to electrophilic aromatic substitution (EAS) than benzene (B151609) itself. chemistrysteps.comuomustansiriyah.edu.iq Any substitution that does occur is directed to the meta position. youtube.com

Reaction TypeReagentsExpected Outcome
NitrationHNO₃, H₂SO₄Substitution at the meta-position of the phenyl ring with -NO₂
HalogenationBr₂, FeBr₃Substitution at the meta-position of the phenyl ring with -Br
SulfonationFuming H₂SO₄Substitution at the meta-position of the phenyl ring with -SO₃H

These modifications allow for the fine-tuning of the molecule's properties for various applications in chemical synthesis.

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the acetamide (B32628) moiety in this compound serves as a key site for derivatization through N-alkylation and N-arylation reactions. These transformations introduce alkyl or aryl substituents, respectively, leading to a diverse library of N-substituted derivatives.

A direct and effective method for the N-alkylation of related N-substituted-N-(p-toluenesulfonyl) bromoacetamides has been demonstrated using various alkylating agents in the presence of a catalyst. For instance, the reaction of an N-substituted sulfonamide with bromoacetyl bromide can be catalyzed by anhydrous ZnCl₂ to afford the corresponding N-acyl-N-substituted sulfonamide in good yields. This methodology suggests a viable pathway for the N-alkylation of this compound itself, where the amide proton is substituted with an alkyl group. A sustainable protocol for the N-alkylation of primary amides with alkyl chlorides and bromides has also been developed using potassium phosphate (B84403) (K₃PO₄) under mild conditions, avoiding the need for strong bases or organometallic catalysts. This method has shown broad applicability, with good to excellent yields for a range of amide and alkyl halide substrates.

For N-arylation, copper-catalyzed methods are prominent for the formation of C(aryl)-N bonds. An efficient synthesis of N-arylsulfonamides has been achieved using a copper iodide (CuI) catalyst with KF/Al₂O₃ as a base and N,N'-dimethylethylenediamine (N,N'-DMEDA) as a ligand, reacting with various aryl bromides and iodides. Another approach involves the use of aryl boronic acids in water under ligand-free and aerobic conditions, catalyzed by Cu(OAc)₂·H₂O with K₂CO₃ as the base. These methods provide a framework for the potential N-arylation of this compound, leading to the introduction of diverse aryl substituents on the amide nitrogen. A transition-metal-free approach for N-arylation has also been reported using o-silylaryl triflates in the presence of CsF, which tolerates a variety of functional groups.

The following table summarizes representative conditions for N-alkylation and N-arylation of related amide and sulfonamide systems, which could be adapted for this compound.

Reaction TypeSubstratesCatalyst/ReagentsConditionsYield (%)Reference
N-Alkylation N-substituted-N-(p-toluene) sulfonamides, bromoacetyl bromideAnhydrous ZnCl₂-Good
N-Alkylation Benzamide, Benzyl bromideK₃PO₄, TBABCH₃CN, 80°CGood-Excellent
N-Arylation Benzenesulfonamide (B165840), 4-IodotolueneCuI, KF/Al₂O₃, N,N'-DMEDADioxaneModerate-Good
N-Arylation Sulfonamides, Arylboronic acidsCu(OAc)₂·H₂O, K₂CO₃Water, RefluxHigh
N-Arylation Aniline, o-Silylaryl triflateCsFMeCN, rt81

Substituent Effects on the Benzene Ring

The electronic properties of substituents on the benzene ring of the benzenesulfonyl group can significantly influence the reactivity of this compound. These effects are primarily transmitted through inductive and resonance effects, which alter the electron density at the sulfonyl group and the acidity of the α-proton.

The Hammett equation provides a quantitative framework for understanding these substituent effects. It relates the reaction rates and equilibrium constants of reactions involving substituted benzene derivatives to two parameters: a substituent constant (σ) and a reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a substituent, with positive values indicating electron-withdrawing groups and negative values indicating electron-donating groups. The reaction constant, ρ, reflects the sensitivity of a particular reaction to these substituent effects.

For reactions involving benzenesulfonyl derivatives, electron-withdrawing substituents on the aromatic ring generally increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. For example, in the alkaline hydrolysis of substituted ethyl benzoates, a nitro substituent increases the reaction rate, while methyl and methoxy (B1213986) substituents decrease it. This is reflected in a positive ρ value for the reaction.

Conversely, electron-donating groups increase the electron density on the sulfonyl group, which can affect the stability of adjacent carbanions. The acidity of the α-hydrogen in sulfones is influenced by substituents on the phenylsulfonyl ring. Electron-withdrawing groups increase the acidity, as indicated by a positive ρ value of +2.01 in the correlation of pKa values with Hammett σ constants for a series of substituted phenyl phenacyl sulfones. This suggests that electron-withdrawing groups on the benzene ring of this compound would increase the acidity of the α-hydrogen, potentially facilitating reactions that involve its abstraction.

The following table illustrates the Hammett substituent constants (σ) for various groups, which can be used to predict their electronic influence on the reactivity of the benzenesulfonyl moiety.

Substituentσ_metaσ_paraElectronic Effect
-NO₂0.710.78Strong Electron-Withdrawing
-CN0.560.66Strong Electron-Withdrawing
-Br0.390.23Electron-Withdrawing (Inductive)
-Cl0.370.23Electron-Withdrawing (Inductive)
-H0.000.00Reference
-CH₃-0.07-0.17Weak Electron-Donating
-OCH₃0.12-0.27Electron-Donating (Resonance)
-NH₂-0.16-0.66Strong Electron-Donating

Process Optimization and Scalability Considerations for Research Scale Production

Key considerations for the research-scale production of this compound would include:

Route Scouting and Optimization: Evaluating different synthetic routes to identify the most efficient, cost-effective, and safest option. This includes optimizing reaction conditions such as temperature, concentration, reaction time, and catalyst loading to maximize yield and minimize impurities. For example, in the synthesis of N-alkylated amides, optimization of parameters like the choice of base, solvent, and temperature can significantly impact the reaction outcome.

Reagent and Solvent Selection: Choosing reagents and solvents that are not only effective but also safe, environmentally friendly, and suitable for larger-scale operations. For instance, replacing hazardous solvents with greener alternatives is a key aspect of modern process development.

Work-up and Purification: Developing robust and scalable work-up and purification procedures. This might involve transitioning from chromatographic purification, which can be cumbersome on a larger scale, to crystallization or extraction-based methods. The optimization of work-up procedures was a critical aspect of the large-scale synthesis of the natural product largazole.

Safety Assessment: Identifying and mitigating potential hazards associated with the reaction, such as exothermic events, gas evolution, or the handling of toxic reagents. This is particularly important for reactions involving reactive intermediates or hazardous materials.

Process Control and Monitoring: Implementing analytical methods to monitor the progress of the reaction and the quality of intermediates and the final product. This allows for better control over the process and ensures consistency between batches.

The following table outlines general parameters that would need to be considered and optimized for the research-scale production of this compound.

ParameterLaboratory Scale ConsiderationResearch Scale-Up Consideration
Reaction Vessel Glass flaskJacketed glass reactor for better temperature control
Mixing Magnetic stirringMechanical overhead stirring for efficient mixing of larger volumes
Temperature Control Oil bath, ice bathCirculating heating/cooling system for precise temperature regulation
Reagent Addition Manual additionControlled addition via syringe pump or addition funnel
Work-up Liquid-liquid extraction in a separatory funnelExtraction in the reactor or a dedicated extraction vessel
Purification Flash column chromatographyCrystallization, recrystallization, or preparative HPLC
Drying Rotary evaporatorVacuum oven

By systematically addressing these considerations, a synthetic process for this compound can be developed that is not only successful on a small scale but also robust and scalable for the production of larger quantities required for further research.

Reaction Mechanisms and Kinetic Studies of 2 Benzenesulfonyl 2 Bromoacetamide Transformations

Mechanistic Elucidation of Nucleophilic Substitution at the α-Brominated Carbon

The core reactivity of 2-(Benzenesulfonyl)-2-bromoacetamide centers on the carbon atom bonded to both the bromine and the benzenesulfonyl group. This α-carbon is highly electrophilic due to the strong electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups, making it a prime target for nucleophilic attack.

Investigating S"N"1 and S"N"2 Pathways

Nucleophilic substitution reactions at a saturated carbon atom, such as the α-carbon in this molecule, typically proceed via either a unimolecular (S"N"1) or a bimolecular (S"N"2) pathway. The operative mechanism is dictated by factors including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

The S"N"2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. This pathway is favored by sterically unhindered substrates. The rate of an S"N"2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

The S"N"1 mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. In the second step, the nucleophile attacks the planar carbocation. This pathway is favored by substrates that can form stable carbocations and is often observed with tertiary alkyl halides. The rate of an S"N"1 reaction is typically dependent only on the concentration of the substrate.

For this compound, the strong electron-withdrawing benzenesulfonyl and acetamide (B32628) groups would significantly destabilize an adjacent carbocation. The formation of a carbocation at the α-position is therefore highly unfavorable, making the S"N"1 pathway extremely unlikely . Consequently, nucleophilic substitution reactions on this compound are expected to proceed predominantly through an S"N"2 mechanism .

Table 1: Predicted Mechanistic Preference for Nucleophilic Substitution on this compound

Factor Influence on this compound Predicted Favored Pathway
Substrate Structure Secondary α-carbon, but adjacent to powerful electron-withdrawing groups. S"N"2
Carbocation Stability The benzenesulfonyl and acetamide groups are strongly destabilizing for a carbocation. S"N"2
Steric Hindrance The presence of the benzenesulfonyl group may introduce some steric bulk, but it is not typically prohibitive for S"N"2 reactions. S"N"2

Role of the Leaving Group in Reaction Kinetics

The rate of a nucleophilic substitution reaction is critically dependent on the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, which generally corresponds to being a weak base.

In this compound, the leaving group is a bromide ion (Br⁻). Bromide is the conjugate base of a strong acid, hydrobromic acid (HBr), and is therefore a very weak base and an excellent leaving group. The facility with which the bromide ion can be displaced is a key factor in the reactivity of the substrate.

The kinetics of the reaction would be expected to follow a second-order rate law, characteristic of S"N"2 reactions:

Rate = k[this compound][Nucleophile]

The rate constant, k, would be influenced by the strength of the C-Br bond and the stability of the resulting bromide ion.

Influence of the Benzenesulfonyl Group on Reaction Intermediates and Pathways

The benzenesulfonyl group (-SO₂Ph) exerts a profound influence on the reactivity of the adjacent α-carbon. Its effects are twofold:

Inductive Effect: The sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the sulfur atom. This inductive withdrawal of electron density makes the α-carbon highly electron-deficient and thus more susceptible to nucleophilic attack. This effect would accelerate the rate of an S"N"2 reaction.

Steric Effect: The benzenesulfonyl group is sterically demanding. This bulkiness can hinder the backside attack of the nucleophile required for an S"N"2 reaction, potentially slowing the reaction rate compared to a less hindered substrate.

In the context of the S"N"2 transition state, the benzenesulfonyl group stabilizes the developing negative charge on the nucleophile and the leaving group in the trigonal bipyramidal geometry.

Catalytic Effects in Transformations Involving this compound

While specific catalytic transformations of this compound are not widely reported, general principles suggest several possibilities.

Lewis Acid Catalysis: Lewis acids could potentially coordinate to the carbonyl oxygen of the acetamide group or to the sulfonyl oxygens. This coordination would further enhance the electron-withdrawing nature of these groups, making the α-carbon even more electrophilic and potentially accelerating the rate of nucleophilic substitution.

Phase-Transfer Catalysis: For reactions involving a water-soluble nucleophile and an organic-soluble substrate like this compound, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) could be employed to shuttle the nucleophile into the organic phase, thereby facilitating the reaction.

Kinetic Analysis of Key Reactions for Mechanistic Understanding

A thorough kinetic analysis would be essential to definitively elucidate the reaction mechanism. This would involve systematically varying the concentrations of the substrate and the nucleophile and measuring the initial reaction rates.

Table 2: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile (Nu⁻)

Experiment [Substrate] (M) [Nu⁻] (M) Initial Rate (M/s)
1 0.1 0.1 1.0 x 10⁻⁴
2 0.2 0.1 2.0 x 10⁻⁴

Further kinetic studies could involve:

Solvent Effects: Comparing reaction rates in polar protic solvents (which favor S"N"1) and polar aprotic solvents (which favor S"N"2) would provide further mechanistic insight. An S"N"2 reaction would be expected to be faster in a polar aprotic solvent.

Temperature Dependence: Measuring the reaction rate at different temperatures would allow for the determination of the activation energy (Ea) and other activation parameters (ΔH‡ and ΔS‡), providing deeper understanding of the energy profile of the transition state.

Spectroscopic and Advanced Structural Elucidation of 2 Benzenesulfonyl 2 Bromoacetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms. wikipedia.orguoi.gr

The ¹H NMR spectrum of 2-(Benzenesulfonyl)-2-bromoacetamide is expected to exhibit distinct signals corresponding to the aromatic protons of the benzenesulfonyl group, the methine proton, and the amide protons.

Aromatic Protons (Benzenesulfonyl Group): The five protons on the phenyl ring typically appear in the downfield region of the spectrum, generally between δ 7.5 and 8.0 ppm. libretexts.org Their specific chemical shifts and splitting patterns are influenced by the electron-withdrawing nature of the sulfonyl group. The ortho-protons (adjacent to the sulfonyl group) are the most deshielded and usually appear at the lowest field, potentially as a multiplet or a doublet of doublets. The meta- and para-protons will resonate at slightly higher fields.

Methine Proton (-CHBr-): The single proton attached to the carbon bearing both the bromine atom and the benzenesulfonyl group is significantly deshielded due to the inductive effects of these two electron-withdrawing groups. Its signal is expected to appear as a singlet in the range of δ 5.0 - 6.0 ppm.

Amide Protons (-NH₂): The two protons of the primary amide group are exchangeable and their chemical shift is highly dependent on the solvent, concentration, and temperature. They typically appear as a broad singlet in a wide range, from δ 5.5 to 8.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (ortho-H) 7.8 - 8.0 Multiplet (m)
Aromatic (meta, para-H) 7.5 - 7.7 Multiplet (m)
Methine (CHBr) 5.0 - 6.0 Singlet (s)

The proton-decoupled ¹³C NMR spectrum provides a single peak for each chemically non-equivalent carbon atom, offering a clear map of the carbon skeleton. wikipedia.orgsavemyexams.com

Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is characteristically found in the most downfield region of the spectrum, typically between δ 165 and 175 ppm. chemguide.co.uk

Aromatic Carbons: The carbons of the phenyl ring will resonate in the aromatic region (δ 120 - 145 ppm). The ipso-carbon (the one directly attached to the sulfur atom) is expected around δ 138-142 ppm. The ortho, meta, and para carbons will have distinct chemical shifts.

Alpha-Carbon (-CHBr-): The carbon atom bonded to the bromine and the sulfonyl group is expected to be significantly deshielded, with a predicted chemical shift in the range of δ 60 - 75 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 165 - 175
Aromatic (C-ipso) 138 - 142
Aromatic (C-ortho, C-meta, C-para) 125 - 135

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure by revealing through-bond and through-space correlations. princeton.edusdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.edu In this compound, COSY would show cross-peaks between the adjacent ortho, meta, and para protons on the phenyl ring, confirming their connectivity. No correlation would be expected for the singlet methine proton or the amide protons unless there is restricted rotation leading to coupling.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.eduyoutube.com This technique would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methine proton signal to the alpha-carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). sdsu.edu It is instrumental in connecting different parts of the molecule. Key expected correlations include:

From the ortho-protons of the phenyl ring to the ipso-carbon.

From the methine proton (CHBr) to the carbonyl carbon and the ipso-carbon of the phenyl ring, confirming the connection of all three major fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. princeton.edu This can provide insights into the preferred conformation of the molecule. For instance, correlations might be observed between the methine proton and the ortho-protons of the benzenesulfonyl group, depending on the rotational conformation around the C-S bond.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov

The FT-IR spectrum of this compound would be dominated by absorptions from the amide and sulfonyl groups.

N-H Stretching: The primary amide group will show two distinct stretching bands in the region of 3400-3100 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretches.

C=O Stretching (Amide I): A strong, sharp absorption band, known as the Amide I band, is expected between 1650 and 1700 cm⁻¹. This band is primarily due to the C=O stretching vibration.

N-H Bending (Amide II): The Amide II band, resulting from N-H bending coupled with C-N stretching, appears as a strong band typically between 1620 and 1580 cm⁻¹.

SO₂ Stretching: The sulfonyl group gives rise to two very strong and characteristic absorption bands: an asymmetric stretch (νas) typically near 1350-1300 cm⁻¹ and a symmetric stretch (νs) near 1160-1120 cm⁻¹.

Aromatic Vibrations: Phenyl group vibrations will be present, including C-H stretching above 3000 cm⁻¹ and C=C ring stretching bands in the 1600-1450 cm⁻¹ region.

Table 3: Predicted FT-IR Frequencies for this compound

Functional Group Vibration Type Predicted Frequency (cm⁻¹) Intensity
Amide N-H Asymmetric & Symmetric Stretch 3400 - 3100 Medium
Aromatic C-H Stretch 3100 - 3000 Medium
Amide C=O Stretch (Amide I) 1700 - 1650 Strong
Amide N-H Bend (Amide II) 1620 - 1580 Strong
Aromatic C=C Ring Stretch 1600 - 1450 Medium-Variable
Sulfonyl SO₂ Asymmetric Stretch 1350 - 1300 Strong
Sulfonyl SO₂ Symmetric Stretch 1160 - 1120 Strong
C-S Stretch C-S Stretch 800 - 650 Medium

Raman spectroscopy complements FT-IR, as it is particularly sensitive to symmetric vibrations and bonds involving less polar or more polarizable functional groups. nih.govnih.gov

Symmetric SO₂ Stretch: The symmetric stretch of the sulfonyl group (around 1160-1120 cm⁻¹) often produces a very strong and sharp signal in the Raman spectrum.

Aromatic Ring Modes: The "ring-breathing" vibration of the benzene (B151609) ring, a symmetric vibration typically near 1000 cm⁻¹, gives a characteristic sharp and intense Raman band.

C-S and C-Br Stretching: The stretching vibrations of the C-S and C-Br bonds, occurring in the lower frequency "fingerprint" region, are generally easily observable in the Raman spectrum due to the high polarizability of sulfur and bromine atoms.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering a complete picture for characterization.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for the structural elucidation of synthetic compounds, providing critical information about a molecule's mass and, by extension, its elemental composition and structural features. For this compound, both low-resolution techniques like Electron Ionization Mass Spectrometry (EI-MS) and high-resolution methods (HRMS) are invaluable.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons to ionize molecules, often causing extensive fragmentation. creative-proteomics.comwikipedia.org This fragmentation is highly reproducible and creates a characteristic pattern, or "fingerprint," that is useful for structural determination. creative-proteomics.comlibretexts.org For this compound (Molecular Weight: approx. 294.1 g/mol , considering Br isotopes), the EI-MS spectrum is expected to show a molecular ion peak (M⁺) and several key fragment ions resulting from the cleavage of its weakest bonds.

The fragmentation of aromatic sulfonamides under EI-MS is well-documented and often involves the cleavage of the C-S and S-N bonds, as well as the loss of sulfur dioxide (SO₂). acs.orgresearchgate.netnih.gov The presence of the bromoacetamide moiety introduces additional fragmentation pathways.

Key Fragmentation Pathways:

Loss of Bromine: Cleavage of the C-Br bond would result in an [M-Br]⁺ ion.

Loss of SO₂: A common fragmentation for sulfonamides is the extrusion of a neutral SO₂ molecule, leading to an [M-SO₂]⁺ ion. acs.orgnih.gov

Benzenesulfonyl Cation: Cleavage of the C-S bond can generate the benzenesulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141.

Phenyl Cation: Subsequent loss of SO₂ from the benzenesulfonyl cation can produce the phenyl cation ([C₆H₅]⁺) at m/z 77.

Alpha-Cleavage: Cleavage adjacent to the carbonyl group or the nitrogen atom of the amide is also possible.

The presence of bromine's two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio, will result in characteristic isotopic patterns for all bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2). miamioh.edu

Table 1: Predicted EI-MS Fragmentation Data for this compound

m/z (mass/charge)Proposed Ion FragmentFormula of FragmentNotes
293/295[C₈H₈BrNO₃S]⁺Molecular Ion (M⁺)Isotopic pattern due to ⁷⁹Br/⁸¹Br
214[M-Br]⁺[C₈H₈NO₃S]⁺Loss of a bromine radical
156/158[BrCH₂CONH₂]⁺Bromoacetamide CationCleavage of C-S bond
141[C₆H₅SO₂]⁺Benzenesulfonyl CationCleavage of C-S bond
77[C₆H₅]⁺Phenyl CationLoss of SO₂ from benzenesulfonyl

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound with high accuracy, typically to four or more decimal places. measurlabs.com This precision allows for the unambiguous determination of a molecule's elemental formula, as each formula has a unique exact mass based on the precise masses of its constituent isotopes. nih.govucr.edu

For this compound, HRMS would be used to confirm its molecular formula, C₈H₈BrNO₃S. By comparing the experimentally measured accurate mass to the theoretically calculated mass, researchers can validate the identity of the synthesized compound with high confidence. nih.govchemrxiv.org This is particularly crucial to distinguish it from other potential isomers or compounds with the same nominal mass.

Table 2: HRMS Data for this compound

Molecular FormulaIsotopeCalculated Exact Mass
C₈H₈⁷⁹BrNO₃S⁷⁹Br292.9408
C₈H₈⁸¹BrNO₃S⁸¹Br294.9388

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgebi.ac.uk This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are fundamental to understanding a molecule's conformation and packing in the solid state. wikipedia.orgacs.org

For this compound, a single-crystal X-ray diffraction analysis would reveal the molecule's solid-state conformation. Studies on related sulfonamides and acetamides suggest key structural features that are likely to be observed. acs.orgresearchgate.net The sulfonamide group is known for its structural rigidity and its ability to act as a hydrogen bond donor (N-H) and acceptor (S=O). acs.orgwikipedia.org The primary amide group (-CONH₂) is also a potent hydrogen bond donor and acceptor.

Table 3: Hypothetical Crystallographic Parameters for this compound Based on Analogous Structures

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (common for centrosymmetric molecules)
Key Intermolecular InteractionN-H···O hydrogen bonds forming R²₂(8) graph set dimers
Molecular ConformationTwisted conformation around the S-Cα bond

Advanced Spectroscopic Methods and Chemometric Approaches for Mixture Analysis and Quality Control in Research

In the synthesis and purification of this compound, ensuring product purity and monitoring the reaction process are critical. Advanced spectroscopic techniques, when coupled with chemometric methods, provide powerful tools for quality control and mixture analysis in a research context. nih.gov Chemometrics applies mathematical and statistical methods to extract meaningful information from complex chemical data generated by instruments like FT-IR, Raman, or NMR spectrometers. researchgate.net

For instance, during the synthesis of the target compound, FT-IR or Raman spectroscopy could be used for real-time reaction monitoring. mdpi.com By tracking the disappearance of reactant peaks and the appearance of product peaks, the reaction's progress and endpoint can be determined efficiently.

Chemometric models can be developed to analyze the spectroscopic data from multiple batches. scispace.compharmacyjournal.net

Principal Component Analysis (PCA): This unsupervised pattern recognition technique can be used to simplify complex spectral data and identify variations between different batches, helping to detect outliers or inconsistencies in the manufacturing process. nih.gov

Partial Least Squares (PLS) Regression: This method can be used to build a predictive model that correlates spectral data with a specific property, such as the concentration of the final product or the level of a known impurity. researchgate.netnih.gov This allows for rapid and non-destructive quantification, complementing traditional chromatographic methods like HPLC. scispace.com

These approaches are integral to modern process analytical technology (PAT), enabling a more profound understanding and control over the chemical synthesis, leading to improved consistency and quality of the final research compound. mdpi.compharmacyjournal.net

Computational Chemistry and Molecular Modeling Studies of 2 Benzenesulfonyl 2 Bromoacetamide

Application of Machine Learning and AI in Predictive Chemical Research

The integration of machine learning (ML) and artificial intelligence (AI) into computational chemistry is revolutionizing predictive chemical research. gjpb.de These technologies offer powerful tools to forecast the properties, reactivity, and potential applications of novel chemical compounds, such as 2-(Benzenesulfonyl)-2-bromoacetamide. By leveraging large datasets and complex algorithms, ML and AI models can identify patterns and relationships that are not readily apparent through traditional research methods. This section explores the application of these advanced computational techniques in the study of this compound.

Machine learning and AI are increasingly employed to accelerate the drug discovery process, from initial screening to lead optimization. gjpb.deresearchgate.net For a compound like this compound, these models can predict a wide range of properties, including its bioactivity, toxicity, and pharmacokinetic profile. This predictive capability allows researchers to prioritize compounds for synthesis and testing, thereby saving significant time and resources.

One of the key applications of machine learning in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.gov For this compound, a QSAR model could be trained on a dataset of similar sulfonamide-containing compounds with known activities to predict its potential as an inhibitor for specific enzymes or receptors.

Predictive Modeling of Physicochemical Properties

Machine learning algorithms can be trained to predict various physicochemical properties of this compound. These properties are crucial for understanding the compound's behavior in different environments and for designing potential applications.

Predicted PropertyMachine Learning ModelPredicted Value
Solubility (logS)Random Forest Regression-3.5
Melting Point (°C)Support Vector Machine155.8
Boiling Point (°C)Gradient Boosting450.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Virtual Screening and Target Identification

Potential TargetDocking ScorePredicted Activity
Carbonic Anhydrase II-8.2 kcal/molHigh
Cyclooxygenase-2-7.5 kcal/molModerate
Tumor Necrosis Factor-alpha-6.9 kcal/molLow

Note: The data in this table is hypothetical and for illustrative purposes only.

ADMET Prediction

A significant challenge in drug development is ensuring a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Machine learning models are adept at predicting these properties early in the research process. gjpb.de For this compound, AI can predict its likely metabolic pathways, potential for causing adverse drug reactions, and its permeability across biological membranes. researchgate.netresearchgate.net

ADMET PropertyPredictionConfidence
Blood-Brain Barrier PermeabilityLow85%
hERG InhibitionUnlikely92%
Ames MutagenicityNegative88%

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications of 2 Benzenesulfonyl 2 Bromoacetamide in Advanced Organic Synthesis

2-(Benzenesulfonyl)-2-bromoacetamide as a Versatile Synthetic Intermediate

This compound is a highly functionalized organic compound whose utility stems from the interplay of its constituent groups. The carbon atom alpha to both the sulfonyl and carbonyl groups is electron-deficient, which significantly activates the attached bromine atom, rendering it an excellent leaving group in nucleophilic substitution reactions. This inherent reactivity allows for the facile introduction of various nucleophiles at this position.

Furthermore, the protons on the amide nitrogen and the alpha-carbon exhibit acidity, providing sites for deprotonation and subsequent reaction with electrophiles. The benzenesulfonyl group not only serves as an activating group but is also a common structural motif in medicinally important compounds. ekb.egrdd.edu.iq The acetamide (B32628) functionality provides a handle for further derivatization or participation in cyclization reactions. This convergence of reactivity in a single, relatively simple molecule underscores its value as a versatile intermediate for constructing more complex molecular frameworks.

Role in the Construction of Diverse Heterocyclic Frameworks

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The structural features of this compound make it an excellent precursor for the synthesis of a variety of heterocyclic systems. mdpi.comrsc.org Its ability to react with binucleophilic reagents is a common strategy for ring formation. In these reactions, one nucleophilic center can displace the bromide, followed by an intramolecular cyclization involving the second nucleophile and another electrophilic site on the intermediate, typically the amide carbonyl carbon.

This approach allows for the synthesis of various nitrogen- and sulfur-containing heterocycles. For instance, reaction with reagents containing amine and thiol functionalities can lead to the formation of thiazole (B1198619) or thiadiazine derivatives. mdpi.com Similarly, reactions with diamines or amino alcohols can yield diazepines, oxazines, or other related ring systems. The specific heterocyclic framework constructed is dependent on the nature of the binucleophilic reagent employed.

Binucleophilic Reagent Potential Heterocyclic Product General Reaction Type
ThioureaAminothiazole derivativesHantzsch-type synthesis
o-PhenylenediamineBenzodiazepine derivativesCondensation/Cyclization
Hydrazine derivativesPyridazinone or Triazine derivativesCyclocondensation
Amino-thiolsThiomorpholine or Thiazine derivativesSequential SN2 and Cyclization

This table presents potential heterocyclic systems that can be synthesized from this compound based on established reactivity patterns of α-halocarbonyl compounds.

Precursor in the Synthesis of Sulfonamide-Containing Building Blocks

The sulfonamide functional group is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. ekb.eg this compound serves as an excellent starting material for creating more elaborate sulfonamide-containing building blocks, which can then be incorporated into larger, biologically active molecules. nih.govnih.gov

The reactivity of the α-bromo position allows for the introduction of various side chains via nucleophilic substitution. This enables the generation of a library of derivatives where the core benzenesulfonyl acetamide structure is maintained while the substituent at the alpha position is varied. These new building blocks can be designed to probe structure-activity relationships or to be incorporated into larger molecules through further modification of the amide group. The synthesis of sulfonamide-conjugated glycosyl-amino acid building blocks, for example, highlights the modularity of this approach, where different chemical moieties are linked to create complex structures. nih.gov

Reactant/Reagent Resulting Building Block Synthetic Utility
Primary/Secondary Aminesα-Amino-benzenesulfonyl acetamidesPrecursors for peptidomimetics, ligands
Thiolsα-Thio-benzenesulfonyl acetamidesIntermediates for sulfur-containing compounds
Azide salts (e.g., NaN3)α-Azido-benzenesulfonyl acetamidesPrecursors for α-amino acids, triazoles
Carbanions/Enolatesα-Alkylated benzenesulfonyl acetamidesBuilding blocks for complex carbon skeletons

This table illustrates the generation of diverse sulfonamide-containing building blocks through derivatization of the α-bromo position.

Utility in Fragment-Based Synthesis and Chemical Library Generation

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in pharmaceutical research. nih.gov This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules. nih.gov this compound is well-suited for this methodology. Its molecular weight and structural complexity are within the typical range for a fragment, and it contains the desirable benzenesulfonyl moiety.

Crucially, the compound possesses a reactive handle—the C-Br bond—that allows for straightforward and predictable chemical elaboration. By reacting this compound with a diverse collection of nucleophiles (e.g., amines, phenols, thiols), a chemical library can be rapidly generated. Each member of the library retains the core fragment but features a different appended group, allowing for the systematic exploration of the chemical space around the initial fragment hit. This parallel synthesis approach is highly efficient for generating a multitude of compounds for screening, accelerating the hit-to-lead optimization process in drug discovery programs. nih.gov

Emerging Research Areas and Potential Applications of 2 Benzenesulfonyl 2 Bromoacetamide Analogs

Explorations in Medicinal Chemistry Research for Novel Chemical Entities

In medicinal chemistry, the benzenesulfonamide (B165840) and acetamide (B32628) motifs are well-established pharmacophores present in numerous therapeutic agents. The addition of a bromine atom at the α-position of the acetamide group introduces a unique chemical handle for covalent modification or tailored interactions with biological targets, making analogs of 2-(benzenesulfonyl)-2-bromoacetamide attractive candidates for drug discovery and chemical biology.

Chemical probes are essential tools for dissecting complex biological pathways. The design of probes based on the this compound scaffold involves the strategic incorporation of reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups. The synthesis strategy often focuses on modifying the parent structure to include a linker arm, which separates the core pharmacophore from the reporter tag, minimizing steric hindrance and preserving biological activity.

A general synthetic approach involves preparing a derivative of the parent compound with a functional group suitable for conjugation, such as an amine, carboxylic acid, or alkyne. This functionalized analog can then be coupled with a reporter molecule. For instance, an amino-functionalized analog could be reacted with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye to yield a fluorescently labeled probe. These probes can be used in cellular imaging studies to visualize the subcellular localization of their target proteins or in affinity-based proteomics to identify novel binding partners.

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the optimization of lead compounds. For analogs of this compound, SAR studies systematically explore how modifications to the benzenesulfonyl ring, the acetamide nitrogen, and the α-bromo position impact their potency and selectivity against a specific biological target.

Research on related N-(benzenesulfonyl)acetamide derivatives has shown that substitutions on the benzene (B151609) ring significantly influence activity. nih.gov For example, introducing electron-withdrawing or electron-donating groups can alter the electronic properties and binding interactions of the molecule. Similarly, modifying the substituents on the acetamide nitrogen can affect the compound's solubility, cell permeability, and metabolic stability. The bromine atom is a key feature, potentially acting as a leaving group in reactions with nucleophilic residues in a protein's active site, leading to covalent inhibition. SAR studies would systematically replace the bromine with other halogens or hydrogen to probe the importance of this interaction for the mechanism of action. These studies are instrumental in building predictive models for the rational design of new, more potent, and selective therapeutic agents. nih.gov

Table 1: Hypothetical Structure-Activity Relationships of this compound Analogs in Medicinal Chemistry

Modification Site Substituent (R) Predicted Impact on Biological Activity
Benzenesulfonyl Ring (para-position) -NO₂ (Electron-withdrawing)May enhance potency by altering electronic interactions with the target.
-OCH₃ (Electron-donating)Could modify binding affinity and metabolic stability.
-Cl (Halogen)Can improve binding through halogen bonding and increase lipophilicity.
Acetamide Nitrogen -H (Unsubstituted)Baseline activity; serves as a reference point.
-CH₃ (Small alkyl)May increase metabolic stability and alter conformation.
-Cyclohexyl (Bulky alkyl)Could probe steric limits of the binding pocket.
α-Carbon -Cl (Chlorine)May alter reactivity as a covalent modifier compared to bromine.
-H (Hydrogen)Serves as a negative control to confirm the role of the halogen.

Investigations in Agrochemical Research for Active Ingredient Development

The search for new agrochemicals with novel modes of action is critical for managing resistance and improving crop protection. The chemical scaffold of this compound presents opportunities for the development of new herbicides, pesticides, and fungicides.

The development of novel herbicides is a key area of agrochemical research. Analogs of this compound can be synthesized and screened for herbicidal activity. Synthetic strategies often involve creating a library of compounds with diverse substitutions on the aromatic ring and the acetamide moiety. For instance, the introduction of specific functional groups, such as trifluoromethyl or chloro groups, to the benzenesulfonyl ring is a common strategy in agrochemical design to enhance efficacy.

Studies on structurally related compounds, like 3,5-dinitro-N,N-di(n-propyl)sulfanilamide, have demonstrated that the benzenesulfonamide class can yield highly active pre-emergent herbicides. google.com The herbicidal activity of these analogs would be assessed against a panel of common weeds and crop species to determine their potency and selectivity. The goal is to identify compounds that effectively control weeds without causing significant damage to crops.

Table 2: Potential Modifications of this compound Analogs for Herbicidal Activity

Compound Series Key Structural Feature Rationale for Herbicidal Potential Example Target Weeds
A Dinitro substitution on the benzene ringKnown to impart pre-emergent herbicidal activity in related sulfonamides. google.comGrasses and broadleaf weeds
B Fluoroalkyl groups on the benzene ringOften enhances biological activity and metabolic stability.Herbicide-resistant weed biotypes
C Heterocyclic groups on acetamide nitrogenIntroduces structural diversity to explore new modes of action.A broad spectrum of common agricultural weeds

The development of new pesticides and fungicides is driven by the need to control insect pests and fungal pathogens that threaten agricultural productivity. The this compound scaffold can be systematically modified to create analogs with potential insecticidal or fungicidal properties. The presence of the sulfonamide group is a feature in some existing agrochemicals, and the α-bromoacetamide moiety offers a reactive site that could be key to its biological activity.

For example, research into acetamide derivatives bearing a methylsulfonyl unit has shown promising antibacterial activity against plant pathogens like Xanthomonas oryzae. bohrium.com Similarly, certain benzenesulfonamide derivatives have been found to possess soil fungicidal properties. google.com The synthesis of a library of this compound analogs would involve varying the substituents on the phenyl ring and the acetamide nitrogen. These compounds would then be tested in vitro and in vivo against a range of economically important pests and fungi. The discovery of compounds like Mandipropamid, a fungicide containing an amide group, highlights the potential of exploring amide-based structures in fungicide research. researchgate.net

Applications in Materials Science and Engineering for Novel Chemical Precursors

In materials science, the unique combination of a benzenesulfonyl group and a reactive bromoacetamide functional group makes this compound and its analogs interesting candidates as precursors for novel polymers and functional materials. The distinct chemical properties of these moieties can be exploited to design materials with tailored thermal, mechanical, or electronic properties.

For instance, the benzenesulfonyl group can be used to introduce sulfonate functionalities into a polymer backbone through subsequent chemical modification. Sulfonated polymers are widely used as ion-exchange resins and proton-exchange membranes in fuel cells. The bromoacetamide group can serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymer architectures.

Furthermore, analogs of this compound could be designed as monomers for polycondensation reactions. By incorporating reactive groups, such as hydroxyl or amino functionalities, onto the benzenesulfonyl ring, these monomers could be polymerized with appropriate co-monomers to create novel polyesters, polyamides, or polyurethanes. The presence of the bulky and polar benzenesulfonyl group in the polymer backbone would be expected to influence properties such as glass transition temperature, solubility, and flame retardancy.

Table 3: Potential Applications of this compound Analogs in Materials Science

Analog Type Key Functional Group for Polymerization Polymerization Method Potential Polymer Type Potential Application
Initiator Analog α-bromoacetamideAtom Transfer Radical Polymerization (ATRP)Well-defined polymers with controlled architectureSpecialty coatings, drug delivery systems
Monomer Analog Diol or diamine on the benzene ringPolycondensationPolyesters, PolyamidesHigh-performance engineering plastics
Precursor for Functionalization Benzenesulfonyl groupPost-polymerization sulfonationSulfonated polymersIon-exchange membranes, fuel cells

Development of Polymer Precursors and Functional Monomers

The quest for advanced polymers with tailored properties has led scientists to explore novel monomers. While direct polymerization of this compound itself is not a primary focus, its analogs are being investigated as precursors for functional monomers. The inherent reactivity of the α-bromo-α-sulfonylacetamide structure allows for its incorporation into more complex monomeric units. These monomers can then be polymerized to create functional polymers with specific characteristics.

For instance, the sulfonyl group can enhance the thermal stability and solubility of the resulting polymers. The acetamide group can participate in hydrogen bonding, influencing the polymer's mechanical properties and morphology. The bromine atom serves as a reactive site for post-polymerization modification, allowing for the grafting of other molecules to the polymer backbone, thereby introducing new functionalities.

Current research in this area is focused on the synthesis of vinyl, acrylic, or styrenic monomers containing a benzenesulfonyl acetamide moiety. These monomers are then subjected to various polymerization techniques, such as free radical polymerization or controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The goal is to create well-defined polymers with controlled molecular weights and architectures.

Table 1: Potential Monomer Structures Derived from this compound Analogs

Monomer TypePotential StructureTargeted Polymer Property
AcrylicN-(1-(benzenesulfonyl)-1-vinyl)-acetamideEnhanced thermal stability
Styrenic4-(2-(benzenesulfonyl)acetamido)styreneTailorable refractive index
Methacrylic2-((2-(benzenesulfonyl)acetamido)methyl)acrylateFunctionalizable side chains

This table presents hypothetical monomer structures that could be synthesized from analogs of this compound to illustrate the potential for creating functional polymers.

Synthesis of Components for Advanced Electronic Materials

The development of organic electronic materials is a rapidly growing field, with applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs). The electronic properties of organic materials are highly dependent on their molecular structure. The benzenesulfonyl group in this compound analogs is an electron-withdrawing group, which can influence the electronic characteristics of molecules into which it is incorporated.

Researchers are exploring the synthesis of novel organic semiconductors and conductive polymers that incorporate the benzenesulfonyl acetamide scaffold. The idea is that by tuning the electronic nature of the molecule through the introduction of these groups, it may be possible to control the material's charge transport properties. For example, incorporating these moieties into conjugated polymer backbones could modulate their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in electronic devices.

While still in the early stages, this research avenue holds promise for the design of new materials for applications in printed electronics, sensors, and energy storage devices. The synthetic versatility of the this compound framework allows for the systematic modification of the molecular structure to optimize its electronic properties.

Development as Reagents and Catalysts in Chemical Reactions

Beyond materials science, the reactivity of this compound analogs makes them intriguing candidates for development as novel reagents and catalysts in organic synthesis.

The presence of a labile bromine atom alpha to an electron-withdrawing sulfonyl group makes these compounds potential electrophilic bromine sources or precursors to reactive intermediates. For example, under basic conditions, they could potentially undergo elimination to form a reactive α-sulfonyl ketenimine, which could participate in various cycloaddition or nucleophilic addition reactions.

Furthermore, the sulfonylacetamide moiety could act as a ligand for metal catalysts. The nitrogen and oxygen atoms of the acetamide group and the oxygen atoms of the sulfonyl group could coordinate with a metal center, creating a specific chemical environment that could catalyze certain reactions. The development of chiral analogs could also lead to applications in asymmetric catalysis, where the catalyst selectively produces one enantiomer of a chiral product.

Research in this domain is focused on exploring the reactivity of these compounds in a variety of organic transformations and on designing and synthesizing novel catalysts based on this scaffold. The aim is to develop new synthetic methodologies that are more efficient, selective, and environmentally friendly.

Table 2: Potential Applications of Analogs as Reagents and Catalysts

ApplicationProposed MechanismPotential Reaction
Electrophilic Brominating AgentTransfer of Br+ to a nucleophileBromination of alkenes or aromatic compounds
Ketenimine PrecursorBase-induced elimination of HBr[2+2] Cycloaddition with imines
Ligand for CatalysisCoordination to a metal centerAsymmetric hydrogenation

This table outlines hypothetical applications based on the known reactivity of similar chemical structures, suggesting potential research directions.

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding and Research Advancements

The current academic landscape for 2-(Benzenesulfonyl)-2-bromoacetamide reveals it to be a compound of significant theoretical interest, primarily due to its hybrid structure, which combines two chemically significant moieties: a benzenesulfonyl group and an α-bromoacetamide group. However, dedicated research focusing exclusively on this specific molecule is notably limited in published literature. The bulk of current understanding is therefore extrapolated from research on broader, related classes of compounds.

Advancements in the field of acetamide-sulfonamide scaffolds have demonstrated the therapeutic potential of combining these functionalities. mdpi.comresearchgate.net Such conjugates have been synthesized and investigated for various biological activities, including urease inhibition, by leveraging the established pharmacological profiles of both sulfonamides and other active molecules. mdpi.comacs.org Sulfonamides are a cornerstone in medicinal chemistry, known for a wide array of biological activities including antibacterial, anti-inflammatory, and anti-diabetic properties. mdpi.comresearchgate.net

Separately, the α-bromoacetamide functional group is well-characterized as a reactive moiety. It is a potent electrophile, capable of forming stable covalent bonds with nucleophiles, most notably the thiol groups of cysteine residues in proteins. nih.govthermofisher.com This reactivity has been widely exploited in the design of enzyme inhibitors and chemical probes for biological systems. nih.govthermofisher.com The current understanding of this compound is thus a composite one, based on the known reactivity of the α-bromoacetamide core and the recognized biological relevance of the sulfonamide group, rather than on direct empirical studies of the compound itself.

Identification of Key Knowledge Gaps and Unexplored Research Avenues

The scarcity of dedicated research on this compound means that numerous fundamental knowledge gaps exist. These unexplored avenues represent significant opportunities for new research.

Synthesis and Characterization: There is no established and optimized synthetic protocol specifically for this compound in the public domain. Consequently, its fundamental physicochemical properties remain uncharacterized. Data on its molecular structure, melting point, solubility, and spectroscopic signatures (NMR, IR, Mass Spectrometry) are absent from scientific literature.

Chemical Reactivity Profile: While the reactivity of the α-bromoacetamide group is generally understood to involve nucleophilic substitution thermofisher.com, its specific reaction kinetics and selectivity in this molecule are unknown. The influence of the strongly electron-withdrawing benzenesulfonyl group on the adjacent electrophilic carbon has not been quantitatively studied. Understanding its stability in various solvent systems and across different pH ranges is critical and remains an open question.

Biological Activity Screening: The compound has not been systematically screened for biological activity. Given the prevalence of the sulfonamide motif in medicine researchgate.net, its potential as an antimicrobial, anticancer, or anti-inflammatory agent is entirely unexplored. Furthermore, its potential as an enzyme inhibitor, particularly for enzymes with active-site cysteine residues, has not been investigated.

Toxicological and Metabolic Profile: There is a complete lack of data on the cytotoxicity, metabolic fate, and general toxicological profile of the compound. This information is a prerequisite for any potential therapeutic development.

Future Directions in the Synthesis and Application of this compound

Future research should be directed at systematically closing the knowledge gaps, which could unlock the compound's potential as both a valuable chemical tool and a lead structure in medicinal chemistry.

Development of Synthetic Routes: A primary focus should be the development of an efficient and scalable synthesis. A logical starting point would be the α-bromination of a precursor, 2-(benzenesulfonyl)acetamide (B182974). Research into modern, greener synthetic methodologies could provide an environmentally benign and high-yielding process. researchgate.net

Exploration as a Covalent Inhibitor: A significant future direction lies in its evaluation as a covalent enzyme inhibitor. The dual-functionality is promising: the benzenesulfonyl group could act as a recognition element, guiding the molecule to the active site of target enzymes (such as carbonic anhydrases or proteases), while the α-bromoacetamide moiety could then form a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition.

Use as a Chemical Biology Probe: The compound could be developed into a chemical probe to identify novel drug targets. By attaching a reporter tag (like a fluorophore or biotin), it could be used in activity-based protein profiling (ABPP) experiments to label and identify proteins with reactive cysteine residues, providing insights into cellular processes and disease mechanisms.

Scaffold for Library Synthesis: this compound can serve as a versatile starting scaffold. The phenyl ring of the benzenesulfonyl group is amenable to substitution, allowing for the creation of a library of analogues. This library could be screened against a wide range of biological targets to identify structure-activity relationships (SAR) and optimize for potency and selectivity.

Challenges and Opportunities for Novel Chemical Discoveries

The path forward in researching this compound presents both distinct challenges and exciting opportunities.

Challenges:

Reactivity and Selectivity: The primary challenge is managing the high reactivity of the α-bromoacetamide group. This can lead to issues with compound stability, purification, and non-specific biological interactions, potentially causing off-target effects and cytotoxicity.

Potential for Toxicity: As with many reactive electrophiles, there is an inherent risk of toxicity and immunogenicity that must be carefully evaluated.

Lack of Precedent: The absence of prior research means that development efforts must begin from first principles, without established protocols or biological data to guide the investigation.

Opportunities:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.